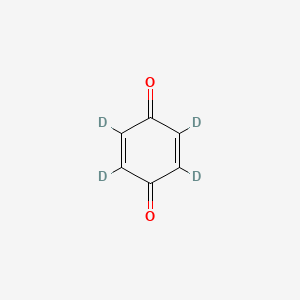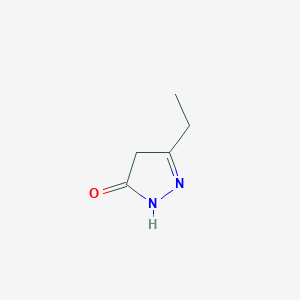
p-Benzoquinone-d4
概要
説明
p-Benzoquinone-d4 is a derivative of p-benzoquinone, a compound that plays a significant role in various chemical and biological processes. The "d4" indicates the presence of deuterium atoms, a heavier isotope of hydrogen, which are used in the study of molecular vibrations and thermodynamic functions of the compound .
Synthesis Analysis
The synthesis of isotopically labeled p-benzoquinone derivatives, such as this compound, involves multiple steps including the formation of dibenzyl ether, reaction with n-butyl lithium, introduction of deuterium, cleavage of the ether, and oxidation of the specifically deuterated hydroquinone . This method allows for the preparation of specifically deuterated compounds for further analysis.
Molecular Structure Analysis
The molecular structure of gaseous p-benzoquinone has been reinvestigated using electron diffraction, revealing that the molecule has D2h symmetry within experimental error. Important structural parameters such as bond lengths and angles have been determined, providing a detailed understanding of the molecule's geometry .
Chemical Reactions Analysis
p-Benzoquinone is known to react with DNA bases, forming adducts that are recognized and excised by specific human DNA repair activities. This indicates the potential mutagenic and carcinogenic properties of p-benzoquinone as it can interact with genetic material . Additionally, p-benzoquinone can promote the reaction of O2 with a Pd(II)-hydride, which is relevant in the context of Pd-catalyzed oxidation reactions .
Physical and Chemical Properties Analysis
The vibrational fundamentals of p-benzoquinone and its isotopic derivatives have been assigned using infrared and Raman data, along with a normal coordinate analysis. This provides insights into the thermodynamic properties of the compound, such as heat capacity and entropy, at various temperatures . Furthermore, the use of tetrahydroxy-p-benzoquinone as a source of polydentate O-donor ligands has been explored, leading to the synthesis of compounds with interesting magnetic properties .
Case Studies
In one case study, p-benzoquinone was used to synthesize DNA adducts, which were then incorporated into oligonucleotides. This allowed for the investigation of the biochemical properties of these modified DNA strands, which is crucial for understanding the biological effects of p-benzoquinone exposure . Another study focused on the synthesis of coordination polymers with 2,5-dihydroxy-1,4-benzoquinone, demonstrating the versatility of p-benzoquinone derivatives in the formation of materials with unique structural and magnetic properties .
科学的研究の応用
Biodegradation and Fermentation
- p-Benzoquinone (BQ) is known as a lignin-derived inhibitor to microbial strains. An engineered Pediococcus acidilactici strain, with overexpressed oxidoreductase gene ZMO1116, showed improved D-lactic acid fermentability against p-benzoquinone. This transformation of p-benzoquinone into hydroquinone (HQ) enhances p-benzoquinone tolerance and can be applied for cellulosic chiral lactic acid fermentation from lignocellulose feedstock (Qiu et al., 2020).
Spectroscopy and Molecular Structure
- Raman spectroscopy of powdered p-benzoquinone and p-benzoquinone-d4 at liquid nitrogen temperature revealed new lines and aided in the assignment of molecular structure (Palmö et al., 1983).
- The visible emission spectra of p-benzoquinone-H4 and -D4 in the vapor state were analyzed, revealing a violet shift in the frequencies of this compound relative to p-benzoquinones-H4 (Jayswal & Singh, 1965).
DNA Adduct Synthesis
- p-Benzoquinone (p-BQ), a stable metabolite of benzene, was reacted with 2'-deoxyguanosine to create an exocyclic compound, which was then incorporated into oligonucleotides. This method is under investigation for studying biochemical properties (Chenna & Singer, 1997).
Electrochemical and Environmental Applications
- The electrochemical removal mechanisms of p-benzoquinone at a porous Ti4O7 reactive electrochemical membrane (REM) were investigated, suggesting potential applications in advanced oxidation processes for environmental remediation (Zaky & Chaplin, 2014).
Miscellaneous Applications
- Gaseous p-benzoquinone's molecular structure was studied via electron diffraction, revealing symmetry and bond parameters (Kolbjo et al., 1973).
- p-Benzoquinone was used as an oxygen substitute in glycerol oxidation by immobilized Gluconobacter oxydans cells, showing a higher reaction rate than with oxygen, suggesting applications in aerobic cell processes (Adlercreutz & Mattiasson, 1982).
作用機序
Target of Action
p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a stable isotope of benzoquinone It’s known that quinones, in general, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that quinones can undergo redox cycling, generating reactive oxygen species (ros) and causing oxidative stress . This can lead to various cellular changes, including DNA damage, protein modification, and lipid peroxidation .
Biochemical Pathways
For instance, they play a role in the electron transport chain, a crucial process in cellular respiration . They can also interfere with other biochemical pathways due to their ability to generate ROS .
Pharmacokinetics
It’s known that quinones, in general, can be absorbed and distributed in the body, metabolized (often through redox cycling), and eventually excreted .
Result of Action
Due to the generation of ros, quinones can cause various cellular effects, including oxidative stress, dna damage, protein modification, and lipid peroxidation . These effects can lead to cell death or contribute to the development of diseases such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of quinones .
Safety and Hazards
特性
IUPAC Name |
2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480171 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2237-14-1 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2237-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?
A1: this compound, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]
Q2: What specific spectroscopic studies have been conducted on this compound?
A2: Researchers have utilized this compound in various spectroscopic investigations. These include:
- Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for this compound and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]
- Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of this compound, providing insights into the molecule's behavior within a crystalline environment. []
- Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of this compound crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]
Q3: Can you provide specific examples of how deuteration in this compound assists in spectral interpretation?
A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]
Q4: Beyond its use in fundamental spectroscopic studies, does this compound have other applications?
A4: While this compound is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:
- Laser Studies: Studies have examined the interaction of laser beams with this compound. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []
Q5: Where can I find detailed information on the synthesis and characterization of this compound?
A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including this compound. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)








![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)


